N'-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3,4-dimethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-31-21-10-9-19(14-22(21)32-2)27-25(30)24(29)26-15-20(23-8-5-13-33-23)28-12-11-17-6-3-4-7-18(17)16-28/h3-10,13-14,20H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXAZEFEZRVJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- 3,4-Dimethoxyphenyl : A methoxy-substituted phenyl group that may influence the compound's lipophilicity and interactions with biological targets.
- Tetrahydroisoquinoline : A bicyclic structure known for its presence in various bioactive compounds.
- Thiophene : A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties.
Molecular Formula
The molecular formula of this compound is C20H26N2O2S.
Research indicates that compounds with similar structures often exhibit multiple biological activities including:
- Antioxidant Properties : The presence of methoxy groups enhances electron donation capabilities, potentially leading to increased antioxidant activity.
- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
- Anticancer Activity : Thiophene-containing compounds have shown promise in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
In Vitro Studies
- Neuroprotection : A study demonstrated that derivatives of tetrahydroisoquinoline exhibited protective effects on neuronal cells exposed to oxidative stress. The compound this compound was found to significantly reduce cell death in cultured neurons exposed to neurotoxic agents .
- Anticancer Activity : In vitro assays indicated that the compound inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .
In Vivo Studies
A recent animal study investigated the effects of this compound on a mouse model of Parkinson's disease. Results showed that treatment led to improved motor function and reduced neuroinflammation markers compared to control groups. Histological analysis revealed less neuronal loss in treated animals .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N'-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is C22H30N2O4S. The compound features a unique structure that allows for various interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, compounds containing similar functional groups have demonstrated significant antitumor activity against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has tested such compounds and reported promising results in inhibiting cell growth in vitro .
Neurological Disorders
The tetrahydroisoquinoline moiety present in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Studies indicate that they may help in conditions such as depression and anxiety by influencing serotonin and dopamine pathways .
Anti-inflammatory Effects
Research has indicated that derivatives of this compound could possess anti-inflammatory properties. Such compounds are being studied for their ability to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases . This application is particularly relevant in developing treatments for conditions like arthritis and other autoimmune disorders.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related compound in a panel of human cancer cell lines. The results showed an average growth inhibition rate of 12.53% at a concentration of , indicating potential for further development as an anticancer agent .
Case Study 2: Neuroprotective Properties
In a preclinical model of neurodegeneration, a compound structurally similar to this compound was shown to reduce neuronal apoptosis and improve cognitive function in treated subjects compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydroisoquinoline-Based Analogues
Compound A : 2-({2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}amino)-N,N-dimethylacetamide
- Key Differences: Substitution at the 6-position with an aminoacetamide group vs. the target compound’s thiophen-2-yl and ethanediamide.
- Activity: Demonstrated selective orexin 1 receptor (OX1R) antagonism, with IC₅₀ values in the nanomolar range. The target compound’s thiophene may enhance OX1R affinity due to improved π-π stacking with aromatic receptor residues.
Compound B : N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methanesulfonamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide
- Key Differences :
- Methanesulfonamido group at the 6-position vs. thiophen-2-yl.
- The sulfonamide enhances solubility but may reduce CNS penetration due to increased polarity.
- Activity : Lower OX1R selectivity than Compound A, suggesting that electron-withdrawing groups (e.g., sulfonamide) disrupt receptor binding.
Structural Insights :
Ethanediamide-Linked Analogues
Compound C : N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
- Key Differences: Replaces tetrahydroisoquinoline with an oxazolidine-sulfonyl group. The thienylsulfonyl moiety introduces strong electron-withdrawing effects, altering electronic distribution vs. the target’s neutral thiophene.
- Activity: Not explicitly reported, but sulfonyl groups typically enhance metabolic stability at the expense of membrane permeability.
Research Findings and Pharmacological Implications
- Synthetic Routes: The target compound likely employs carbodiimide-mediated amide coupling (similar to Compound D ), whereas tetrahydroisoquinoline analogs (Compounds A and B) use HATU-activated couplings and column chromatography .
- Receptor Selectivity : Thiophene’s π-electron density may improve OX1R binding vs. sulfonamide or benzyl groups. Methoxy groups in the target compound could mitigate oxidative degradation, enhancing bioavailability.
- Metabolic Stability : Thiophene rings are prone to CYP450-mediated oxidation, but the 3,4-dimethoxyphenyl group may counteract this via radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
